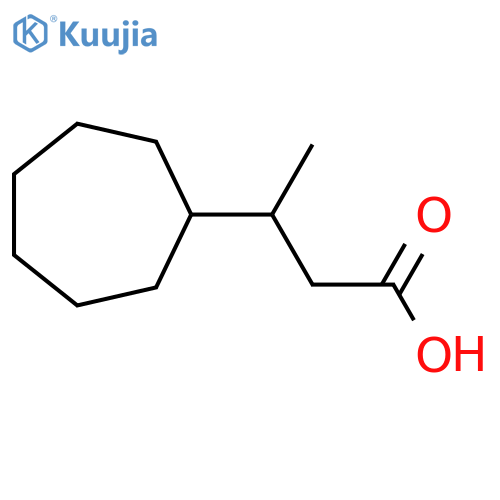Cas no 1367936-69-3 (3-cycloheptylbutanoic acid)
3-シクロヘプチルブタン酸は、シクロヘプタン環とブタン酸鎖が結合したカルボン酸化合物です。分子式C11H20O2で表され、分子量184.28の有機中間体として知られています。環状構造により立体障害が生じるため、選択的反応性を示す点が特徴です。医薬品中間体や機能性材料の合成前駆体としての応用が期待され、特に環構造の剛直性を活かした精密合成への適性が評価されています。高い熱安定性と適度な極性を併せ持ち、有機溶媒への溶解性が良好であるため、反応媒体としての利用も可能です。

3-cycloheptylbutanoic acid structure
商品名:3-cycloheptylbutanoic acid
3-cycloheptylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-cycloheptylbutanoic acid
- AKOS019067788
- 1367936-69-3
- EN300-1854423
-
- インチ: 1S/C11H20O2/c1-9(8-11(12)13)10-6-4-2-3-5-7-10/h9-10H,2-8H2,1H3,(H,12,13)
- InChIKey: RFMVQSUJRKIUNS-UHFFFAOYSA-N
- ほほえんだ: OC(CC(C)C1CCCCCC1)=O
計算された属性
- せいみつぶんしりょう: 184.146329876g/mol
- どういたいしつりょう: 184.146329876g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 37.3Ų
3-cycloheptylbutanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1854423-1.0g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1854423-0.25g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1854423-1g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1854423-10.0g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1854423-10g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 10g |
$3315.0 | 2023-09-18 | ||
| Enamine | EN300-1854423-0.1g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1854423-0.05g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1854423-5.0g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1854423-0.5g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1854423-2.5g |
3-cycloheptylbutanoic acid |
1367936-69-3 | 2.5g |
$1509.0 | 2023-09-18 |
3-cycloheptylbutanoic acid 関連文献
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
1367936-69-3 (3-cycloheptylbutanoic acid) 関連製品
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
